![molecular formula C8H12O3 B2500117 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2287272-46-0](/img/structure/B2500117.png)
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a research compound with the molecular formula C8H12O3 and a molecular weight of 156.181. This compound is known for its unique bicyclic structure, which includes an oxabicyclohexane ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid typically involves the following steps:
Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.
Introduction of the Acetic Acid Group: The acetic acid group is introduced through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as crystallization and chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states and functional groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: May result in the formation of alcohols or alkanes.
Substitution: Can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid has several scientific research applications, including:
Catalytic Oxidation in Chemical Synthesis: It is used in studies related to the catalytic oxidation of organic compounds.
Interaction with Minerals: Research on its interactions with minerals can provide insights into prebiotic chemistry and the origin of life.
Environmental Chemistry: It is relevant in studies focused on the treatment of wastewater and pollution control.
Biological Applications: The compound is used in research on acetic acid bacteria and their role in fermentation processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its functional groups and their interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile
- 2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Uniqueness
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is unique due to its specific bicyclic structure and the presence of an acetic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
IUPAC Name |
2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYFDZQOPNHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(CO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
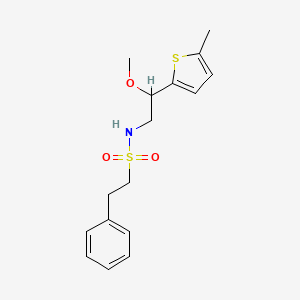
![2-{2',5'-Dioxo-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-1'-yl}acetic acid](/img/structure/B2500037.png)
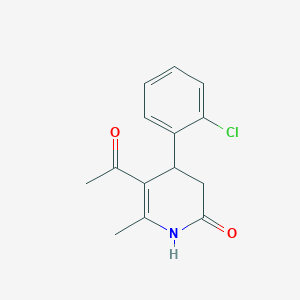
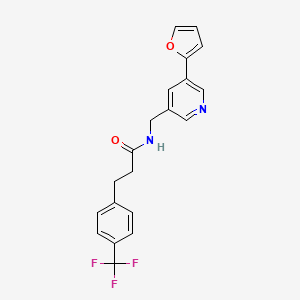
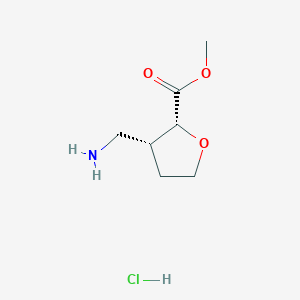
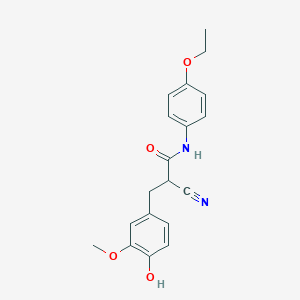
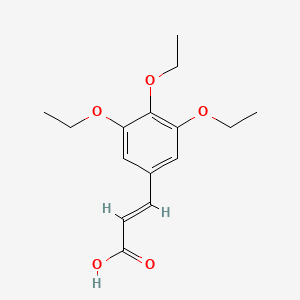
![N-(1-cyanocyclopentyl)-2-[[4-cyclohexyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2500046.png)
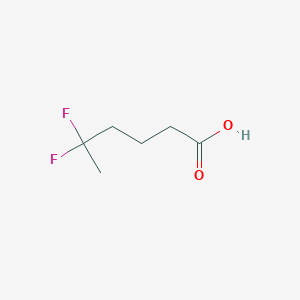
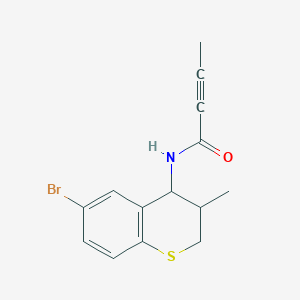
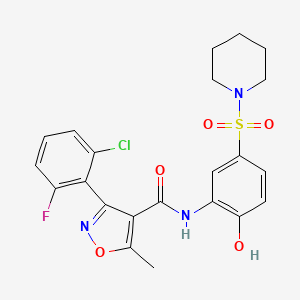
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/new.no-structure.jpg)
![4-({[(3Z)-2-oxo-1-(pyrimidin-2-yl)pyrrolidin-3-ylidene]methyl}amino)benzonitrile](/img/structure/B2500053.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
